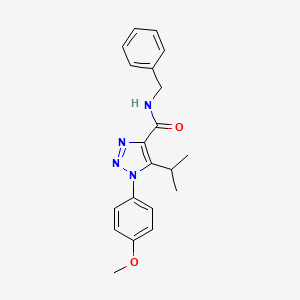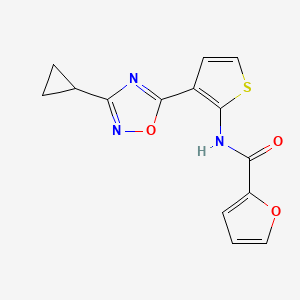![molecular formula C22H17F3N2O3 B2899655 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide CAS No. 946319-66-0](/img/structure/B2899655.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H17F3N2O3. The exact molecular structure isn’t available in the retrieved information.Chemical Reactions Analysis
The trifluoromethyl group in this compound plays an important role in its chemical reactions. Recent advances in trifluoromethylation of carbon-centered radical intermediates might be relevant to this compound .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of the compound , particularly the indole scaffold, could potentially be optimized to enhance its affinity for viral targets, offering a pathway for the development of new antiviral agents.
Anti-inflammatory Activity
The indole nucleus is present in many synthetic drug molecules that have demonstrated anti-inflammatory effects. The trifluoromethyl group in the compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further investigation in the context of inflammation-related diseases .
Anticancer Activity
Compounds containing the furan moiety, such as the one described, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results against various cancer cell lines, including human liver carcinoma cells . The combination of the furan ring and the indole derivative could be explored for its potential synergistic effects in cancer therapy.
Antioxidant Activity
Indole derivatives have also been associated with antioxidant activities. The presence of electron-donating groups, like the furan ring, can enhance the antioxidant properties of these compounds. They could serve as free radical scavengers, protecting cells from oxidative stress .
Antimicrobial Activity
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial agents. Their ability to interact with bacterial cell components and disrupt microbial functions could be harnessed to combat resistant strains of bacteria .
Antidiabetic Activity
Research has indicated that indole derivatives can exhibit antidiabetic effects. The compound could be investigated for its potential to interact with biological targets relevant to diabetes management, such as enzymes involved in glucose metabolism .
Antimalarial Activity
Indole derivatives have been studied for their antimalarial properties. The compound’s structural features could be optimized to target the malaria parasite, offering a new avenue for antimalarial drug development .
Anticholinesterase Activity
These compounds have shown potential in inhibiting cholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This activity suggests possible applications in treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are part of the therapeutic arsenal .
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)16-6-1-4-15(12-16)20(28)26-17-9-8-14-5-2-10-27(18(14)13-17)21(29)19-7-3-11-30-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALHQKIUBHNTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N(C1)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2899575.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2899577.png)




![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2899586.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2899588.png)

